molecular formula C27H29N5O3S2 B11625957 9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11625957
M. Wt: 535.7 g/mol
InChI Key: WFIOHTUFDKGPIF-PYCFMQQDSA-N
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Description

The compound 9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core, a morpholine ring, and a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one One common approach involves the condensation of appropriate precursors under controlled conditions, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the thiazolidinone moiety or other functional groups.

    Substitution: The compound can participate in substitution reactions, particularly at the morpholine ring or the thiazolidinone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-{(5Z)-5-[(9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid
  • Methyl {[2-(4-morpholinyl)ethyl]amino}acetate

Uniqueness

9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one: is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C27H29N5O3S2

Molecular Weight

535.7 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-2-(2-morpholin-4-ylethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N5O3S2/c1-19-6-5-11-31-24(19)29-23(28-10-13-30-14-16-35-17-15-30)21(25(31)33)18-22-26(34)32(27(36)37-22)12-9-20-7-3-2-4-8-20/h2-8,11,18,28H,9-10,12-17H2,1H3/b22-18-

InChI Key

WFIOHTUFDKGPIF-PYCFMQQDSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCCN5CCOCC5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCCN5CCOCC5

Origin of Product

United States

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